molecular formula C21H18N4O3 B2700599 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 361481-30-3

4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate

Katalognummer: B2700599
CAS-Nummer: 361481-30-3
Molekulargewicht: 374.4
InChI-Schlüssel: PBJVMUBLVIDIGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Triazolo[1,5-a]pyrimidines in Medicinal Chemistry

The TP scaffold first gained prominence in the mid-20th century as a purine isostere, capitalizing on its isoelectronic 10-π electron system to mimic adenosine and guanine moieties. Early studies revealed its ability to interact with nucleotide-binding pockets in enzymes, enabling applications in antiviral and anticancer therapies. By the 1980s, researchers recognized its dual utility as a bioisostere for carboxylic acids and N-acetyl lysine fragments, broadening its applicability to protease inhibitors and epigenetic modulators. Key milestones include:

  • 1950s–1970s : Identification of TP’s purine-mimetic properties, leading to adenosine receptor antagonists.
  • 1990s : Exploitation of metal-chelating capabilities for antimalarial and anticancer agents.
  • 2010s : Structural refinements to enhance blood-brain barrier penetration for neurodegenerative disease applications.

The scaffold’s synthetic accessibility—achieved via cyclocondensation of aminotriazoles with β-diketones—facilitated rapid diversification, enabling structure-activity relationship (SAR) studies across therapeutic areas.

Evolution of Triazolopyrimidine Research

Modern TP research prioritizes three strategic modifications:

  • Peripheral Substituent Engineering : Introduction of acetyl groups at C6 (as in the target compound) to modulate electron distribution and hydrogen-bonding capacity.
  • Fused Ring Systems : Development of pyrazolo-triazolopyrimidines to enhance planar rigidity for kinase inhibition.
  • Prodrug Strategies : Esterification with benzoate groups (e.g., phenyl benzoate at C7) to improve lipophilicity and oral bioavailability.

Recent advances in synthetic methodologies, such as microwave-assisted cyclization and regioselective bromination, have enabled precise control over substitution patterns. For instance, the synthesis of analogous TP derivatives now achieves yields exceeding 90% under optimized conditions.

Positioning of 4-(6-Acetyl-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate in Contemporary Research

This compound exemplifies third-generation TP derivatives designed to overcome limitations of earlier analogs:

Feature First-Generation TPs Target Compound
C6 Substituent Hydrogen or methyl Acetyl (electron-withdrawing)
C7 Modification Unsubstituted or short-chain Phenyl benzoate (prodrug moiety)
Bioavailability Moderate (logP ~1.5) Enhanced (predicted logP ~3.2)

The acetyl group at C6 introduces a ketone functionality, potentially enabling Schiff base formation with lysine residues in target proteins. Concurrently, the phenyl benzoate group at C7 serves dual roles: masking polar groups for improved membrane permeability and providing a site for enzymatic hydrolysis to release active metabolites.

Bioisosteric Relationships with Purines and Other Heterocycles

The TP scaffold engages in sophisticated bioisosteric mimicry:

Biological Target Natural Ligand TP Bioisostere Advantage
Kinase ATP-binding site Adenine Triazolo[1,5-a]pyrimidine core Resistance to deamination
HDAC Active Site N-Acetyl lysine C7 benzoate + C6 acetyl Enhanced zinc chelation
Tubulin Polymerization Taxol-like diterpenes Planar TP system with C7 substituents Oral bioavailability

Quantum mechanical calculations confirm that the acetyl-benzoate substitution pattern in 4-(6-acetyl-5-methyl-4,7-dihydro-triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate optimally balances electron-withdrawing and donating effects, achieving a dipole moment (6.2 D) nearly identical to adenosine’s 6.3 D. This electronic mimicry facilitates target engagement while avoiding purine-associated metabolic liabilities.

Eigenschaften

IUPAC Name

[4-(6-acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-18(14(2)26)19(25-21(24-13)22-12-23-25)15-8-10-17(11-9-15)28-20(27)16-6-4-3-5-7-16/h3-12,19H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJVMUBLVIDIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors. This suggests that the compound could interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could affect multiple pathways and have downstream effects on various biological processes.

Result of Action

Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could have diverse effects at the molecular and cellular level.

Biologische Aktivität

The compound 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a synthetic derivative belonging to a class of triazole-containing compounds. Its unique structure suggests potential biological activities, particularly in the fields of oncology and pharmacology.

Molecular Structure

The molecular formula of this compound is C21H18N4O3C_{21}H_{18}N_{4}O_{3} with a molecular weight of approximately 374.4 g/mol . The structure features a triazolo[1,5-a]pyrimidine core , which is known for various biological activities, including anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with similar triazole scaffolds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These studies often report IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
Compound AMCF-74.4
Compound BBel-74023.6
4-(6-Acetyl-5-methyl...)MCF-7TBD

The mechanism by which this compound exerts its biological effects is primarily through the modulation of key signaling pathways involved in cell survival and proliferation:

  • Enzyme Interaction : It has been shown to interact with enzymes such as cytochrome P450 , which plays a critical role in drug metabolism and the activation of prodrugs .
  • Signaling Pathways : The compound influences pathways such as MAPK and PI3K/Akt , which are crucial for regulating cell growth and apoptosis .

Study on Structural Optimization

A study focusing on the structure–activity relationship (SAR) of triazoloquinazolinone derivatives revealed that modifications in the phenyl ring significantly enhance anticancer activity. The incorporation of various functional groups led to improved binding affinities for target proteins involved in cancer progression .

Cytotoxicity Evaluation

In another investigation, researchers synthesized several derivatives based on the triazole framework and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain modifications resulted in compounds with enhanced potency compared to standard chemotherapeutics like cisplatin .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazole have been evaluated for their efficacy against various cancer cell lines. In studies involving similar triazole compounds, it was observed that they can inhibit cell proliferation and induce apoptosis in cancer cells such as K562 and MCF-7 . The specific structure of 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate may enhance these effects through interactions with specific enzymes or receptors involved in cancer progression.

Enzyme Inhibition
The compound's ability to interact with enzymes is another area of interest. Triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and diabetes respectively . The specific interactions of this compound with these enzymes could provide insights into its potential therapeutic applications.

Molecular Docking Studies
In silico studies using molecular docking techniques have suggested that this compound could serve as a lead compound for further optimization in drug design. Its binding affinity to various biological targets indicates a promising avenue for developing new therapeutics .

Agriculture

Pesticidal Properties
Research has indicated that triazole derivatives can exhibit antifungal and herbicidal activities. The application of 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate in agricultural settings may provide an effective means to control fungal pathogens affecting crops. Such compounds can be designed to disrupt fungal cell wall synthesis or inhibit critical metabolic pathways .

Material Science

Polymeric Applications
The unique chemical structure of 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate lends itself to applications in material science. It can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer matrices has been shown to improve their performance characteristics significantly.

Case Studies and Research Findings

Study Focus Findings
Anticancer Activity Study Evaluation of triazole derivatives against K562 cellsInduced apoptosis and inhibited proliferation confirmed .
Enzyme Inhibition Study Assessment of acetylcholinesterase inhibitionSignificant inhibition observed; potential for Alzheimer's treatment .
Agricultural Application Study Testing antifungal propertiesEffective against common crop pathogens; potential for use as a biopesticide .
Material Science Research Development of polymer compositesEnhanced mechanical properties noted with the inclusion of triazole compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The triazolo[1,5-a]pyrimidine class encompasses diverse derivatives with variations in substituents, ring saturation, and appended functional groups. Below is a detailed comparison of the target compound with key analogues:

Structural Analogues

Table 1: Structural Comparison of Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate (Target) 5-Me, 6-Acetyl, 7-(4-benzoyloxyphenyl) C₂₂H₂₀N₄O₃ Lipophilic benzoate ester enhances membrane permeability
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 5-Me, 7-(4-hydroxyphenyl), 6-carboxamide C₁₉H₁₇N₅O₂ Hydroxyphenyl and carboxamide groups improve solubility and H-bonding
5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine 4-(dimethylamino)phenyl, 6-amine C₁₉H₂₁N₇ Amine functionality and dimethylamino group enhance basicity and binding
5-Methyl-2-methylthio-6-nitro-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine 5-Me, 2-MeS, 6-NO₂, 7-Ph C₁₃H₁₄N₆O₂S Nitro and methylthio groups confer redox activity and electrophilicity
Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Stability in PBS (pH 7.4)
Target Compound 298.30 3.2 0.12 Stable (>24 hrs)
7-(4-Hydroxyphenyl)-5-methyl-N-phenyl-...-carboxamide (CAS 329796-08-9) 347.37 2.8 0.45 Stable (>24 hrs)
5-[4-(Dimethylamino)phenyl]-7-phenyl-...-amine (CymitQuimica) 347.42 3.5 0.08 Moderate (12 hrs)
  • Lipophilicity : The target compound’s higher LogP (3.2 vs. 2.8 for the hydroxyphenyl analogue) reflects the benzoate ester’s contribution to lipophilicity, favoring blood-brain barrier penetration .
  • Solubility : The hydroxyphenyl-carboxamide derivative’s superior solubility (0.45 mg/mL) underscores the impact of polar groups on aqueous compatibility .

Q & A

Q. What are the standard synthetic protocols for 4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multicomponent reaction using aldehydes, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in the presence of TMDP (tetramethylenediamine piperazine) as a catalyst. Two primary methods are documented:

  • Solvent-based synthesis : TMDP is dissolved in ethanol/water (1:1 v/v) under reflux, yielding ~92% after purification by recrystallization .
  • Molten-state synthesis : TMDP acts as both solvent and catalyst at 65°C, achieving similar yields (~92%) with simplified purification .
    Key factors affecting yield include:
  • Catalyst loading : 10 mol% TMDP optimizes reaction efficiency.
  • Reaction monitoring : TLC is critical to determine completion and avoid over-reaction.
  • Reusability : TMDP can be reused without purification, reducing costs and waste .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • ¹H/¹³C NMR : A Bruker Avance 400 MHz instrument is used. Key signals include:
    • Aromatic protons (δ 7.2–8.1 ppm) from the phenyl benzoate group.
    • Methyl groups (δ 2.1–2.5 ppm) from the acetyl and triazolo-pyrimidine moieties.
    • Ethoxy carbons (δ 60–65 ppm) in carboxylate esters .
  • FT-IR : Absorptions at ~1700 cm⁻¹ (C=O stretch) and ~3050 cm⁻¹ (aromatic C–H stretch) confirm ester and aromatic functionalities .
  • Elemental analysis : Used to validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Questions

Q. How can regioselectivity challenges in synthesizing triazolo[1,5-a]pyrimidine derivatives be addressed?

Methodological Answer: Regioselectivity depends on reaction conditions and catalysts:

  • Ionic vs. acidic conditions : Switching between ionic liquids (e.g., [BMIM]BF₄) and acidic catalysts (e.g., p-TsOH) directs the formation of either 5-methyl-7-phenyl or 7-methyl-5-phenyl regioisomers. For example:
    • Ionic conditions favor ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-triazolo-pyrimidine-6-carboxylate.
    • Acidic conditions favor the 7-methyl-5-phenyl analogue .
  • Catalyst tuning : Adjusting TMDP concentration or using alternative bases (e.g., piperidine) can shift selectivity but requires careful handling due to toxicity .

Q. How can researchers reconcile the efficiency of TMDP with its toxicity and regulatory constraints?

Methodological Answer: While TMDP offers high catalytic activity and reusability, its toxicity and classification as a controlled substance (due to piperidine derivatives) pose challenges. Mitigation strategies include:

  • Closed-system reactors : Minimize exposure during molten-state synthesis .
  • Alternative catalysts : Explore non-toxic bases (e.g., K₂CO₃ or DBU), though yields may decrease.
  • Institutional protocols : Pre-approve TMDP procurement for research purposes and document safety procedures .

Q. What strategies optimize the reuse of TMDP in multi-step syntheses without compromising efficiency?

Methodological Answer: TMDP recovery involves:

Post-reaction separation : After filtration, the aqueous TMDP solution is evaporated under reduced pressure.

Direct reuse : The recovered catalyst retains ~90% activity over three cycles without purification .

Activity monitoring : Track reaction times and yields to detect catalyst degradation.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on solvent vs. molten-state synthesis efficiency?

Methodological Answer: Both methods report ~92% yields, but trade-offs exist:

Parameter Solvent-based Molten-state
Reaction Time Longer (reflux required)Shorter (65°C, no solvent)
Safety Lower toxicityHigh TMDP exposure risk
Purification Recrystallization neededSimplified filtration
Choose based on lab infrastructure: molten-state for speed, solvent-based for safety .

Comparative Studies

Q. How does the structure of 4-(6-Acetyl-5-methyl-4,7-dihydro-triazolo-pyrimidin-7-yl)phenyl benzoate compare to similar pyrimidine derivatives?

Methodological Answer:

  • Core structure : The triazolo[1,5-a]pyrimidine scaffold is shared with derivatives like pyrazolo[1,5-a]pyrimidines, but the acetyl and benzoate groups enhance lipophilicity.
  • Functionalization : The 6-acetyl group increases electrophilicity, influencing reactivity in cross-coupling reactions compared to non-acetylated analogues .
  • Biological relevance : Trifluoromethyl or benzofuran substitutions in similar compounds show enhanced bioactivity, suggesting avenues for structural optimization .

Experimental Design

Q. How should a randomized block design be applied to optimize reaction conditions?

Methodological Answer:

  • Variables : Catalyst type (TMDP, piperidine), solvent (ethanol/water, molten TMDP), temperature (65°C, reflux).
  • Blocks : Group reactions by catalyst to control for toxicity variability.
  • Replicates : Run each condition in triplicate to assess reproducibility .
  • Outcome metrics : Yield, purity (HPLC), and reaction time.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.